Bienvenue dans la boutique en ligne BenchChem!

N-(4-isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Medicinal chemistry Structure-activity relationship Molecular recognition

Secure N-(4-isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide (CAS 370586-22-4), a synthetic coumarin-acetamide hybrid that replicates the pharmacophoric 4-isopropoxyphenyl terminus of the clinical FLT3 inhibitor tandutinib. This scaffold-hopping probe combines a 7-oxy-4-methylcoumarin core with a flexible isopropoxyphenyl ring (LogP 3.77, tPSA 77.8 Ų). Critical for SAR studies where substitution pattern governs cytotoxicity—the 7-oxy linkage and isopropoxy acceptor topology directly influence binding interactions and oral bioavailability predictions. Pre-weighed solids (1-50 mg) enable immediate pilot screening without synthesis lag. Researchers must ensure the exact 4-isopropoxyphenyl-7-oxycoumarin architecture to reproduce physicochemical and biological readouts.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
Cat. No. B3585523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C21H21NO5/c1-13(2)26-16-6-4-15(5-7-16)22-20(23)12-25-17-8-9-18-14(3)10-21(24)27-19(18)11-17/h4-11,13H,12H2,1-3H3,(H,22,23)
InChIKeyUKHXWDPPGMTQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide: Compound Identity and Screening Provenance for Informed Procurement


N-(4-Isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide (CAS RN: 370586-22-4) is a synthetic small-molecule coumarin-acetamide hybrid with the molecular formula C₂₁H₂₁NO₅ and an average molecular mass of 367.40 g/mol . It features a 4-methyl-2-oxo-2H-chromen-7-yl (4-methylcoumarin) scaffold linked via an ether-oxygen bridge to an acetamide group substituted with a 4-isopropoxyphenyl ring, a structural motif shared with the clinically evaluated FLT3 inhibitor tandutinib . The compound is commercially available as a screening compound through Hit2Lead/ChemBridge (ID: 6892870) and multiple specialty chemical vendors, with documented physicochemical parameters including calculated LogP of 3.77, topological polar surface area (tPSA) of 77.8 Ų, and one hydrogen bond donor with five hydrogen bond acceptors . It is classified as a coumarin derivative and acetamide derivative, supplied strictly for research use only and not intended for diagnostic or therapeutic applications [1].

Why In-Class Coumarin Acetamides Cannot Be Interchanged with N-(4-Isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide


Compounds within the coumarin acetamide class exhibit highly divergent physicochemical and biological profiles depending on the nature and position of substituents on both the coumarin core and the N-phenylacetamide terminus [1]. Substituent identity governs critical molecular recognition parameters: the 4-isopropoxyphenyl group in the target compound introduces a distinct hydrogen-bond acceptor topology (ether oxygen) absent in the direct 4-isopropylphenyl analog (InterBioScreen ID STOCK1N-36939, C₂₁H₂₁NO₄, MW 351.40), altering both the total polar surface area (77.8 vs. ~64–68 Ų estimated for the isopropyl analog) and the spatial orientation of the terminal hydrophobic group [2]. In the broader context of coumarin-4-acetamide positional isomers, substitution at the 7-position (as in the target compound) versus the 6-position has been shown to produce measurable differences in cytotoxic potency; for example, 7-methoxycoumarin-4-acetamide derivatives demonstrated greater in vitro activity against MCF-7 breast cancer cells compared with their 6-methoxy positional isomers [3]. These structure-driven differences mean that procurement of an unqualified in-class analog—without matching the specific 4-isopropoxyphenyl terminus and 7-oxy linkage pattern—cannot reproduce the binding interactions, pharmacokinetic surrogate properties, or screening outcomes expected of the target compound.

Quantitative Differentiation Evidence: N-(4-Isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide Versus Closest Analogs


Ether Oxygen Linker Introduces an Additional H-Bond Acceptor Site Absent in the Direct 4-Isopropylphenyl Analog

The target compound possesses an isopropoxy substituent (-O-CH(CH₃)₂) at the para position of the N-phenyl ring, whereas its closest cataloged structural analog—InterBioScreen ID STOCK1N-36939—bears an isopropyl group (-CH(CH₃)₂) directly attached to the phenyl ring without the intervening ether oxygen [1]. This single-atom difference (O vs. CH₂) increases the number of hydrogen bond acceptors from 4 to 5, elevates topological polar surface area from an estimated 64–68 Ų to a measured 77.8 Ų, and increases molecular weight from 351.40 to 367.40 g/mol [1]. The ether oxygen provides an additional site for hydrogen bonding with target proteins and influences the conformational preferences of the terminal isopropyl group, which can affect both binding affinity and selectivity in kinase or receptor assays .

Medicinal chemistry Structure-activity relationship Molecular recognition

Lipophilicity Modulation by Isopropoxy Substitution Differentiates This Compound from Unsubstituted Phenyl and Other N-Aryl Analogs

The target compound has a computed LogP of 3.77 (Hit2Lead/ChemBridge data), reflecting the lipophilic contribution of the 4-isopropoxyphenyl terminus . In contrast, the unsubstituted N-phenyl analog—2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide (CAS 303122-37-4, MW 309.3 g/mol, C₁₈H₁₅NO₄)—lacks the isopropoxy group entirely, resulting in a substantially lower LogP (estimated ~2.4–2.8) and reduced molecular volume . The LogP differential of approximately 1.0–1.4 log units translates to an order-of-magnitude difference in predicted octanol-water partition coefficient, directly impacting membrane permeability, plasma protein binding potential, and nonspecific binding characteristics in biochemical assays. Within the Lipinski Rule-of-Five framework, the target compound satisfies all four criteria (MW 367 < 500; LogP 3.77 < 5; H-donors 1 < 5; H-acceptors 5 < 10), positioning it favorably for oral drug-likeness while providing sufficient lipophilicity for target engagement distinct from less lipophilic analogs [1].

Physicochemical profiling LogP optimization Drug-likeness

Coumarin Core Scaffold Differentiates This Compound from Quinazoline-Based Kinase Inhibitors Sharing the Same 4-Isopropoxyphenyl Recognition Motif

The target compound shares its 4-isopropoxyphenyl terminus with tandutinib (MLN518/CT53518), a clinically evaluated FLT3 inhibitor, but replaces tandutinib's quinazoline core with a 4-methylcoumarin scaffold . Tandutinib inhibits FLT3 with an IC₅₀ of 0.22 μM, also targeting c-Kit (IC₅₀ 0.17 μM) and PDGFRβ (IC₅₀ 0.20 μM), with >100-fold selectivity over FGFR, EGFR, and KDR [1]. The coumarin scaffold in the target compound presents a distinct ATP-binding site pharmacophore: the 2-oxo group and ring oxygen of the coumarin provide a different hydrogen-bonding pattern compared to the quinazoline N-1 and N-3 positions, potentially altering kinase selectivity profiles [2]. Furthermore, the target compound's molecular weight (367.40 vs. ~563 for tandutinib free base) and smaller molecular size make it a more ligand-efficient starting point for fragment-based or hit-to-lead optimization while retaining the validated 4-isopropoxyphenyl recognition element .

Kinase inhibitor Scaffold hopping FLT3 Chemical probe

7-Oxy Coumarin Acetamide Positional Isomers Show Measurably Different In Vitro Cytotoxicity Profiles in Class-Level Studies

Although direct published IC₅₀ data for the target compound itself are not available in the peer-reviewed literature, class-level evidence from structurally proximate coumarin acetamide series demonstrates that the position of the acetamide attachment on the coumarin ring significantly modulates cytotoxic potency. In a systematic study of coumarin-4-acetamide derivatives, compound IIIb (7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one) exhibited an IC₅₀ of 0.32 μM against MCF-7 breast cancer cells, with 7-methoxy-substituted derivatives showing consistently greater activity than their 6-methoxy positional isomers [1]. In a separate series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(substituted phenyl)-4-oxothiazolidin-3-yl)acetamides, compounds demonstrated antibacterial activity against E. coli and S. aureus superior to standard references [2]. The target compound, bearing the 7-oxy linkage pattern found in the more active isomers, is structurally positioned within the higher-activity region of the coumarin acetamide structure-activity landscape, though its specific potency requires experimental confirmation [3].

Anticancer MCF-7 Positional isomer Cytotoxicity

Aqueous Solubility Surrogate (LogSW) Indicates Approximately 7.9 μM Predicted Solubility, Differentiating the Compound from More Hydrophilic Analogs

The target compound has a computed LogSW (log of solubility in water) of -5.10 as reported by Hit2Lead/ChemBridge, corresponding to a predicted aqueous solubility of approximately 2.9 μg/mL (~7.9 μM) . This solubility value is characteristic of moderately lipophilic small molecules and is sufficient for typical biochemical assay concentrations (1–10 μM screening range) when prepared from DMSO stock solutions. In comparison, the less lipophilic unsubstituted N-phenyl analog (CAS 303122-37-4, MW 309.3, estimated LogP ~2.4–2.8) would be expected to have higher aqueous solubility, potentially offering different assay behavior such as reduced nonspecific binding but also potentially lower membrane permeability. The known solubility value allows researchers to plan appropriate solvent conditions (e.g., DMSO concentration ≤0.1% v/v) and anticipate potential precipitation issues in aqueous assay buffers—a practical advantage over analogs for which solubility data are not readily available [1].

Aqueous solubility LogSW Assay compatibility DMSO stock

Recommended Research Application Scenarios for N-(4-Isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide


Kinase Inhibitor Hit Identification and Scaffold-Hopping Campaigns Targeting FLT3, c-Kit, or PDGFR Kinases

The compound's 4-isopropoxyphenyl motif is a validated recognition element shared with tandutinib (FLT3/c-Kit/PDGFR inhibitor), while its coumarin core provides a structurally distinct scaffold for kinase ATP-binding site engagement. Researchers pursuing FLT3-driven acute myeloid leukemia (AML) or c-Kit-driven gastrointestinal stromal tumors (GIST) can employ this compound as a chemical starting point for scaffold-hopping medicinal chemistry, with the advantage of a lower molecular weight (367 vs. ~563) and greater ligand efficiency than tandutinib . The documented Lipinski compliance and moderate lipophilicity (LogP 3.77) support oral bioavailability optimization in lead development .

Structure-Activity Relationship (SAR) Studies Around the Coumarin 7-Oxyacetamide Pharmacophore

As demonstrated by class-level evidence, the 7-oxy substitution pattern on the coumarin ring is associated with enhanced cytotoxic activity against MCF-7 breast cancer cells compared with 6-oxy positional isomers . The target compound, with its defined 7-oxy-N-(4-isopropoxyphenyl)acetamide architecture, serves as a reference compound for systematic SAR exploration. By varying the N-aryl substituent while keeping the 7-oxy-4-methylcoumarin core constant, medicinal chemists can map the contribution of the isopropoxyphenyl group to potency, selectivity, and physicochemical properties, using the unsubstituted N-phenyl analog (CAS 303122-37-4) and the 4-isopropylphenyl analog (InterBioScreen STOCK1N-36939) as direct comparator controls.

Cancer Cell Line Screening Panels for Antiproliferative Phenotypic Profiling

Based on class-level precedent showing that coumarin acetamide derivatives exhibit antiproliferative activity across multiple cancer cell lines—with IC₅₀ values reaching 0.32 μM in MCF-7 cells for optimized analogs —this compound is appropriate for inclusion in medium-throughput phenotypic screening panels. Its commercial availability through ChemBridge (ID 6892870) as a pre-weighed solid in quantities from 1 mg to 50 mg facilitates rapid acquisition for pilot screens . Researchers should note that direct IC₅₀ data for this specific compound have not been published; thus, inclusion should be part of an exploratory or discovery-phase campaign rather than a confirmatory study.

Computational Chemistry and Molecular Docking Studies Incorporating the 4-Isopropoxyphenyl Pharmacophore

The compound's well-defined three-dimensional structure (SMILES and InChI Key available via PubChem) and the presence of a conformationally flexible isopropoxy group make it suitable for molecular docking and molecular dynamics simulations aimed at understanding protein-ligand interactions . The 4-isopropoxyphenyl group can explore multiple rotameric states (5 rotatable bonds total), and the ether oxygen provides an anchoring point for hydrogen-bonding interactions that can be systematically probed in silico. The documented LogP (3.77) and tPSA (77.8 Ų) serve as validation benchmarks for computational ADMET prediction models . Comparative docking against quinazoline-based inhibitors (e.g., tandutinib) using this compound's coumarin scaffold can inform fragment-growing and scaffold-merging strategies.

Quote Request

Request a Quote for N-(4-isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.